molecular formula C9H7Br2NO2 B14116718 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene

1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene

Cat. No.: B14116718
M. Wt: 320.96 g/mol
InChI Key: FYJDMAUTUHQASI-UHFFFAOYSA-N
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Description

1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene is an organic compound characterized by the presence of a dibromo-vinyl group attached to a benzene ring substituted with a nitro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene typically involves the reaction of 2-nitrobenzaldehyde with tetrabromomethane in the presence of a phosphite reagent. The reaction is carried out in a dichloromethane solvent under an argon atmosphere. The mixture is cooled to maintain a low temperature during the addition of the phosphite reagent, followed by quenching with sodium bicarbonate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency in a larger-scale operation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Reduction Reactions: Commonly use reducing agents like hydrogen gas in the presence of a metal catalyst.

    Cyclization Reactions: Often require the presence of a base or a metal catalyst to facilitate the reaction.

Major Products:

Scientific Research Applications

1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene involves its interaction with various molecular targets. The dibromo-vinyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects .

Properties

Molecular Formula

C9H7Br2NO2

Molecular Weight

320.96 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-3-methyl-2-nitrobenzene

InChI

InChI=1S/C9H7Br2NO2/c1-6-3-2-4-7(5-8(10)11)9(6)12(13)14/h2-5H,1H3

InChI Key

FYJDMAUTUHQASI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=C(Br)Br)[N+](=O)[O-]

Origin of Product

United States

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